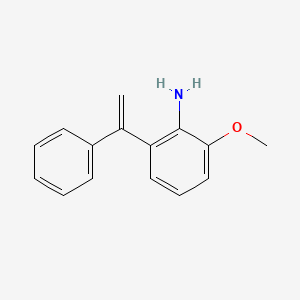
2-Hexyl-1-phenylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-1-phenylbutane-1,3-dione is a chemical compound with the molecular formula C16H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Hexyl-1-phenylbutane-1,3-dione can be synthesized through the reaction of 1-phenylbutane-1,3-dione with hexyl halides in the presence of a base. The reaction typically involves the use of sodium methoxide (CH3ONa) as a base, which facilitates the nucleophilic substitution reaction . The reaction conditions include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
2-Hexyl-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bases like sodium methoxide (CH3ONa) or sodium hydroxide (NaOH) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Hexyl-1-phenylbutane-1,3-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-Hexyl-1-phenylbutane-1,3-dione involves its reactivity at the carbonyl groups. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
1-Phenylbutane-1,3-dione: A structurally similar compound with one less hexyl group.
Benzoylacetone: Another diketone with a similar backbone but different substituents.
Uniqueness
2-Hexyl-1-phenylbutane-1,3-dione is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its analogs
特性
CAS番号 |
145494-21-9 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
2-hexyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H22O2/c1-3-4-5-9-12-15(13(2)17)16(18)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12H2,1-2H3 |
InChIキー |
KJZUBONLZFWEQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)




![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)

